molecular formula C20H40Br2 B075940 1,20-Dibromoicosane CAS No. 14296-16-3

1,20-Dibromoicosane

Cat. No.: B075940
CAS No.: 14296-16-3
M. Wt: 440.3 g/mol
InChI Key: AYGKJDVBWSEQHQ-UHFFFAOYSA-N
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Description

1,20-Dibromoicosane is an organic compound with the molecular formula C20H40Br2. It is a long-chain alkane with two bromine atoms attached at the terminal positions. This compound is often used as a model molecule in various scientific research fields due to its simple and well-defined structure .

Preparation Methods

1,20-Dibromoicosane can be synthesized through several methods:

Chemical Reactions Analysis

1,20-Dibromoicosane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.

    Reduction Reactions: The compound can be reduced to icosane using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield various products depending on the conditions and reagents used.

Scientific Research Applications

1,20-Dibromoicosane has several applications in scientific research:

    Material Science: It is used to study self-assembly processes in supramolecular chemistry.

    Organic Chemistry: The compound serves as a substrate molecule in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 1,20-dibromoicosane involves its interaction with various molecular targets and pathways. The bromine atoms at the terminal positions make it a versatile compound for various chemical reactions, including substitution and reduction. The compound’s long alkane chain also contributes to its unique properties and reactivity .

Comparison with Similar Compounds

1,20-Dibromoicosane can be compared with other similar compounds, such as:

This compound stands out due to its longer chain length, which influences its self-assembly properties and reactivity in various chemical reactions.

Properties

IUPAC Name

1,20-dibromoicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGKJDVBWSEQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCBr)CCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337979
Record name 1,20-Dibromoicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14296-16-3
Record name 1,20-Dibromoicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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